8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
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Overview
Description
8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a triazine ring, and methoxyethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Triazine Ring: The triazine ring is introduced by reacting the quinazoline derivative with appropriate triazine precursors under controlled conditions.
Attachment of Methoxyethyl Groups: The methoxyethyl groups are attached through nucleophilic substitution reactions, often using methoxyethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydro or tetrahydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with potentially different biological activities.
Scientific Research Applications
8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The triazine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylquinazoline: Shares the quinazoline core but lacks the triazine ring and methoxyethyl groups.
1,3,5-triazine derivatives: Contains the triazine ring but differs in the attached functional groups.
Methoxyethyl-substituted compounds: Similar in having methoxyethyl groups but differ in the core structure.
Uniqueness
8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is unique due to its combination of a quinazoline core, a triazine ring, and methoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C16H22N6O2 |
---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
8-methoxy-N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C16H22N6O2/c1-11-12-5-4-6-13(24-3)14(12)20-16(19-11)21-15-17-9-22(10-18-15)7-8-23-2/h4-6H,7-10H2,1-3H3,(H2,17,18,19,20,21) |
InChI Key |
ORCAFMSLHPGOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CCOC)OC |
Origin of Product |
United States |
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